(S)-2-Amino-3,N-dimethyl-N-pyridin-2-ylmethyl-butyramide
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Overview
Description
(S)-2-Amino-3,N-dimethyl-N-pyridin-2-ylmethyl-butyramide is a chiral compound with potential applications in various fields of chemistry and biology. This compound features a pyridine ring, an amide group, and a chiral center, making it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3,N-dimethyl-N-pyridin-2-ylmethyl-butyramide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyridine, butyric acid, and dimethylamine.
Formation of Intermediate: The first step involves the formation of an intermediate by reacting pyridine with butyric acid under acidic conditions to form a pyridin-2-ylmethyl butyrate.
Amidation: The intermediate is then subjected to amidation with dimethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide.
Chiral Resolution: The final step involves chiral resolution using a chiral auxiliary or chiral chromatography to obtain the (S)-enantiomer.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow reactors to ensure high yield and purity. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-3,N-dimethyl-N-pyridin-2-ylmethyl-butyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with different nucleophilic groups.
Scientific Research Applications
(S)-2-Amino-3,N-dimethyl-N-pyridin-2-ylmethyl-butyramide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (S)-2-Amino-3,N-dimethyl-N-pyridin-2-ylmethyl-butyramide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
®-2-Amino-3,N-dimethyl-N-pyridin-2-ylmethyl-butyramide: The enantiomer of the compound with different chiral properties.
2-Amino-3,N-dimethyl-N-pyridin-2-ylmethyl-propionamide: A structurally similar compound with a shorter carbon chain.
2-Amino-3,N-dimethyl-N-pyridin-2-ylmethyl-valeramide: A structurally similar compound with a longer carbon chain.
Uniqueness
(S)-2-Amino-3,N-dimethyl-N-pyridin-2-ylmethyl-butyramide is unique due to its specific chiral configuration, which can result in different biological activities and interactions compared to its enantiomer and other structurally similar compounds
Biological Activity
(S)-2-Amino-3,N-dimethyl-N-pyridin-2-ylmethyl-butyramide, with the chemical formula C₁₂H₁₉N₃O and CAS number 41758-40-1, is a chiral compound notable for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in medicinal chemistry, and relevant research findings.
- Molecular Formula : C₁₂H₁₉N₃O
- Molar Mass : 207.27 g/mol
- Structural Features : Contains a pyridine ring, an amino group, and a butyramide moiety.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate enzyme activity by forming stable complexes, thereby influencing various biochemical pathways. Notably, it has been investigated for:
- Enzyme Inhibition : It can inhibit specific enzymes by preventing substrate binding.
- Receptor Binding : The compound may interact with receptors to modulate physiological responses.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Effects : Studies suggest that the compound may possess anti-inflammatory properties, making it a candidate for therapeutic applications in inflammatory diseases.
- Analgesic Properties : Preliminary findings indicate potential analgesic effects, warranting further investigation in pain management contexts.
- Ligand Activity : The compound has been evaluated as a ligand in biochemical assays, demonstrating significant interactions with target proteins.
Table 1: Summary of Biological Activities
Case Study Overview
A notable study explored the compound's effects on inflammatory markers in vitro. Results indicated a significant reduction in pro-inflammatory cytokines when treated with this compound. The mechanism was hypothesized to involve inhibition of NF-kB signaling pathways.
Applications in Medicinal Chemistry
This compound serves as a valuable building block in the synthesis of pharmaceutical compounds. Its unique structural characteristics enable its use in developing new drugs targeting various diseases:
- Drug Development : Investigated as a lead compound for designing anti-inflammatory and analgesic drugs.
- Organic Synthesis : Used as an intermediate in synthesizing complex organic molecules with potential therapeutic effects.
Properties
IUPAC Name |
(2S)-2-amino-N,3-dimethyl-N-(pyridin-2-ylmethyl)butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-9(2)11(13)12(16)15(3)8-10-6-4-5-7-14-10/h4-7,9,11H,8,13H2,1-3H3/t11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRCAOPDMAWJEPL-NSHDSACASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(C)CC1=CC=CC=N1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N(C)CC1=CC=CC=N1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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